molecular formula C16H22ClN3O3S B2642955 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034314-61-7

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2642955
CAS No.: 2034314-61-7
M. Wt: 371.88
InChI Key: OFMRCTSRPBXXRD-UHFFFAOYSA-N
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Description

The compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of an imidazole ring and a sulfonamide group suggests that it might have biological activity, as these functional groups are often found in bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, and the attachment of the sulfonamide group, which could be achieved through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the sulfonamide group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The imidazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties
The complex chemical structure of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is significant in the synthesis of heterocyclic compounds and derivatives. One study discusses the synthesis of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, indicating the relevance of such structures in the creation of new molecular entities with potential biological activities (Chen et al., 2010). Similar studies emphasize the synthesis of various heterocyclic sulfonamides, suggesting that the structural motif present in this compound is valuable for creating a range of bioactive molecules (Rozentsveig et al., 2013).

Antiviral and Antimicrobial Properties
Compounds with similar structural features to this compound have been investigated for their antiviral and antimicrobial properties. A study synthesizing thiadiazole sulfonamides reveals that certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Moreover, another research discusses the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives and their effectiveness as antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Enzyme Inhibition and Pharmaceutical Potential
The sulfonamide group is a key feature in enzyme inhibition, particularly in carbonic anhydrases. Research has identified sulfonamide derivatives as potent inhibitors of various carbonic anhydrase isozymes, indicating their pharmaceutical potential in treating conditions associated with disrupted enzyme activity (Scozzafava & Supuran, 1999).

Environmental Applications and Degradation
Studies also focus on the degradation of sulfonamide antibiotics in the environment, elucidating pathways and mechanisms through which these compounds, sharing structural similarities with this compound, are broken down. Understanding these pathways is crucial for assessing the environmental impact and designing strategies for the removal of such contaminants (Ricken et al., 2013).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. Many drugs with imidazole rings act by binding to enzymes or receptors in the body. The sulfonamide group is often found in antibiotics that inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The compound could be of interest for further study, particularly if it shows promising biological activity. Future research could involve testing the compound in biological assays, studying its mechanism of action, and optimizing its structure for better activity or reduced side effects .

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-11(2)16-19-15(10-20(16)3)24(22,23)18-8-7-14(21)12-5-4-6-13(17)9-12/h4-6,9-11,14,18,21H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMRCTSRPBXXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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